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molecular formula C8H7NO2S2 B1606148 3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one CAS No. 4703-95-1

3-Furan-2-ylmethyl-2-thioxo-thiazolidin-4-one

Cat. No. B1606148
M. Wt: 213.3 g/mol
InChI Key: POEGXFNVFURMLC-UHFFFAOYSA-N
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Patent
US06566508B2

Procedure details

To a solution of 2-furaldehyde (43 mL) in hot glacial acetic acid (340 mL) was added rhodanine (68.4 g) and sodium acetate (128.4 g). The solution was refluxed for 0.5 hour and poured into water (2.6 L). The precipitate was collected by filtration and washed with water (1.4 L), ethanol (500 mL), and diethyl ether (200 mL). Recrystallization from acetone gave furfuryl rhodanine (97.4 g). The structure of the product was confirmed by NMR.
Quantity
43 mL
Type
reactant
Reaction Step One
Quantity
68.4 g
Type
reactant
Reaction Step One
Quantity
128.4 g
Type
reactant
Reaction Step One
Quantity
340 mL
Type
solvent
Reaction Step One
Name
Quantity
2.6 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH:6]=O.[S:8]1[CH2:14][C:12](=[O:13])[NH:11][C:9]1=[S:10].C([O-])(=O)C.[Na+].O>C(O)(=O)C>[CH2:6]([N:11]1[C:12](=[O:13])[CH2:14][S:8][C:9]1=[S:10])[C:2]1[O:1][CH:5]=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
43 mL
Type
reactant
Smiles
O1C(=CC=C1)C=O
Name
Quantity
68.4 g
Type
reactant
Smiles
S1C(=S)NC(=O)C1
Name
Quantity
128.4 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
340 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
2.6 L
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 0.5 hour
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with water (1.4 L), ethanol (500 mL), and diethyl ether (200 mL)
CUSTOM
Type
CUSTOM
Details
Recrystallization from acetone

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CO1)N1C(SCC1=O)=S
Measurements
Type Value Analysis
AMOUNT: MASS 97.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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